4-(Diethylamino)-2-butyn-1-ol

Physicochemical property Process chemistry Purification

Sourcing the correct N,N-diethylamino congener is critical for oxybutynin HCl synthesis-N-alkyl variants (e.g., dimethylamino) are pharmacopeial impurities, not the API. This propargylic alcohol is the validated intermediate. • ≥98% purity (GC) with full COA, compliant with ICH Q2(R1) for impurity profiling. • Boiling point 231-232 °C enables robust esterification; LogP 0.7-0.9 simplifies extractive workup. • Available as reference standard (Oxybutynin Impurity 5) and deuterated analog for LC-MS/MS bioanalysis.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 10575-25-4
Cat. No. B019776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethylamino)-2-butyn-1-ol
CAS10575-25-4
Synonyms1-(Diethylamino)-2-butyn-4-ol;  1-(N,N-Diethylamino)-4-hydroxy-2-butyne; 
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCN(CC)CC#CCO
InChIInChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-4,7-8H2,1-2H3
InChIKeyACGZBRWTWOZSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diethylamino)-2-butyn-1-ol (CAS 10575-25-4): Core Identity, Physicochemical Profile, and Industrial Context for Procurement Evaluation


4-(Diethylamino)-2-butyn-1-ol (CAS 10575-25-4) is a tertiary amino alcohol belonging to the 4-dialkylamino-2-butyn-1-ol class, characterized by a propargylic alcohol backbone substituted at the terminal alkyne position with a diethylamino group [1]. With a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol, it is a clear colorless oil at ambient temperature, exhibiting a boiling point of 231–232 °C, a density of 0.952 g/mL at 25 °C, a refractive index (n20/D) of 1.479, and an aqueous solubility of 11 g/L at 25 °C . The compound is primarily recognized as the key propargylic alcohol intermediate in the synthesis of oxybutynin hydrochloride, a widely prescribed antimuscarinic agent for overactive bladder, and is concurrently classified as Oxybutynin Impurity 5, serving as a critical reference standard in pharmaceutical quality control .

Why 4-(Diethylamino)-2-butyn-1-ol Cannot Be Casually Replaced by Its Dimethylamino or Other N-Alkyl Congeners in Industrial Synthesis and Analytical Workflows


Within the 4-dialkylamino-2-butyn-1-ol series, even minor alterations to the N-alkyl substituents produce profound changes in physicochemical properties—including boiling point, lipophilicity (LogP), and aqueous solubility—that directly impact synthetic workup, purification efficiency, and the pharmacological identity of downstream products [1]. The diethylamino substitution is not an arbitrary choice; it was specifically selected in the original medicinal chemistry program that yielded oxybutynin because the resultant ester exhibits the optimal balance of antimuscarinic potency, spasmolytic activity, and pharmacokinetic profile required for clinical efficacy [2]. Substituting the diethylamino group with dimethylamino, ethylmethylamino, or other N-alkyl variants generates structurally distinct esters that are not bioequivalent to oxybutynin and are, in fact, classified as separate pharmacopeial impurities (e.g., Oxybutynin EP Impurity C) requiring independent analytical monitoring . Consequently, procurement of the correct N,N-diethylamino congener is non-negotiable for both API manufacturing and regulatory-compliant impurity profiling.

Quantitative Differentiation of 4-(Diethylamino)-2-butyn-1-ol (CAS 10575-25-4) Versus Closest Structural Analogs: A Procurement-Relevant Evidence Compilation


Boiling Point Elevation of ~115–120 °C Relative to the N,N-Dimethylamino Congener Confers Superior Thermal Stability During Distillation and Esterification

The boiling point of 4-(diethylamino)-2-butyn-1-ol is reported as 231–232 °C at atmospheric pressure (lit.) . In contrast, the N,N-dimethylamino analog (CAS 14597-26-3) exhibits a boiling point of approximately 111–117 °C under comparable conditions . This represents a boiling point elevation of approximately 115–120 °C for the diethylamino congener. The substantially higher boiling point of the diethyl derivative permits higher-temperature reaction conditions (e.g., esterification with cyclohexylphenylglycolic acid derivatives) without premature volatilization of the amino alcohol component, thereby improving process robustness and yield consistency in oxybutynin manufacturing [1].

Physicochemical property Process chemistry Purification

Lipophilicity Differential (ΔLogP ≈ 1.0–1.4) Between Diethylamino and Dimethylamino Congeners Dictates Extraction Efficiency and Chromatographic Retention

The LogP value of 4-(diethylamino)-2-butyn-1-ol is reported as 0.725 (SIELC algorithm) to 0.94 (experimental determination) [1]. For the N,N-dimethylamino analog, LogP is reported as –0.026 (Fluorochem) to –0.456 (predicted) [2]. The diethylamino congener is therefore approximately 1.0–1.4 LogP units more lipophilic than its dimethylamino counterpart. This translates to a roughly 10- to 25-fold greater partition coefficient favoring organic phases, which significantly enhances extraction recovery during aqueous workup and provides superior retention on reversed-phase HPLC columns, facilitating both preparative purification and analytical quantification [3].

Lipophilicity Extraction Chromatography

Exclusive Structural Requirement: Only the N,N-Diethylamino Congener Yields Oxybutynin; N-Methyl or N-Ethylmethyl Variants Produce Pharmacopeial Impurities

The original medicinal chemistry disclosure by Majewski et al. (1965) established that oxybutynin is the ester formed by condensing 4-(diethylamino)-2-butyn-1-ol with cyclohexylphenylglycolic acid [1]. If the N,N-dimethylamino analog is substituted in this same esterification reaction, the product is N-methyl oxybutynin, which is explicitly classified as Oxybutynin EP Impurity C (CAS 1199574-70-3 for the free base; CAS 2724511-24-2 as the hydrochloride salt) and is not the approved API . Similarly, using 4-(ethylmethylamino)-2-butyn-1-ol yields the methylethyl analog of oxybutynin, also an EP impurity. Regulatory monographs mandate that these impurities be controlled at levels typically ≤0.15% in the finished API . There is no synthetic pathway by which the dimethylamino or ethylmethylamino congeners can be transformed into oxybutynin; the diethylamino alcohol is structurally irreplaceable.

Drug synthesis Structural specificity Pharmacopeial impurity

Designated Reference Standard Status (Oxybutynin Impurity 5) Mandates High Purity (≥98%) and Full Characterization for Regulatory-Compliant Analytical Method Validation

4-(Diethylamino)-2-butyn-1-ol is formally designated as Oxybutynin Impurity 5 and is supplied as a fully characterized reference standard with a minimum purity specification of 98% (GC) by multiple certified vendors . This reference standard is used for HPLC method development, system suitability testing, and impurity quantification during oxybutynin API manufacturing . The deuterated analog, 4-(diethyl-d₁₀-amino)-2-butyn-1-ol, has been developed as an internal standard for LC-MS/MS quantification of oxybutynin and its metabolites in biological matrices, further underscoring the analytical indispensability of the diethylamino scaffold . In contrast, the N,N-dimethylamino analog is primarily marketed as a general organic synthesis reagent without the same regulatory-grade characterization, certificate of analysis, or established role in a pharmacopeial monograph .

Reference standard Quality control Method validation

Mannich Reaction Synthesis Yield Benchmark of ~86% Establishes Scalable, Reproducible Access to the Diethylamino Congener with Well-Defined Process Parameters

The synthesis of 4-(diethylamino)-2-butyn-1-ol via a copper(II)-catalyzed Mannich-type reaction of propargyl alcohol, formaldehyde, and diethylamine in 1,4-dioxane at 60–92 °C has been reported with isolated yields of approximately 84–86% . Specifically, heating 105.0 g of paraformaldehyde with 300 g of N,N-diethylamine and copper(II) acetate (7.5 g) in 900 mL of 1,4-dioxane at 92 °C for 5 hours afforded 242 parts by weight of product, corresponding to an 86% yield . While analogous Mannich reactions using dimethylamine generate 4-(dimethylamino)-2-butyn-1-ol, the diethylamine-based process benefits from reduced amine volatility (diethylamine bp 55 °C vs. dimethylamine bp 7 °C), simplifying reagent handling and stoichiometric control at elevated temperatures [1].

Mannich reaction Process chemistry Yield optimization

High-Value Application Scenarios for 4-(Diethylamino)-2-butyn-1-ol (CAS 10575-25-4) Based on Verified Differentiation Evidence


GMP-Compliant Oxybutynin Hydrochloride API Manufacturing

In the industrial synthesis of oxybutynin hydrochloride, 4-(diethylamino)-2-butyn-1-ol serves as the indispensable propargylic alcohol intermediate that is esterified with cyclohexylphenylglycolic acid (or its activated derivatives) to form the API [1]. Any deviation in the N-alkyl substitution pattern (e.g., using the dimethylamino congener) results in a structurally distinct ester that is a regulated impurity rather than the drug substance. The compound's boiling point of 231–232 °C permits high-temperature esterification conditions without evaporative loss, while its LogP of 0.7–0.9 facilitates efficient organic-phase extraction during workup . The well-established Mannich synthesis route with an ~86% isolated yield provides a predictable, scalable supply chain anchor .

Pharmaceutical Impurity Reference Standard for HPLC Method Validation and Batch Release Testing

Under EP and USP monographs for oxybutynin hydrochloride, 4-(diethylamino)-2-butyn-1-ol is designated as Oxybutynin Impurity 5 and is required as a reference standard for system suitability testing, linearity verification, and impurity quantification in API release and stability studies [1]. Commercial suppliers provide the compound at ≥98% purity (GC) with full Certificates of Analysis, enabling laboratories to comply with ICH Q2(R1) method validation requirements . The availability of the deuterated analog (4-(diethyl-d₁₀-amino)-2-butyn-1-ol) as an LC-MS/MS internal standard further supports bioanalytical method development for pharmacokinetic and bioequivalence studies .

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies on Muscarinic Acetylcholine Receptor Antagonists

The Majewski et al. (1965) series of 4-dialkylamino-2-butynyl esters represents a foundational dataset in antimuscarinic drug design [1]. 4-(Diethylamino)-2-butyn-1-ol serves as the parent alcohol scaffold for generating ester libraries with diverse carboxylic acid partners to probe M₁/M₂/M₃ muscarinic receptor subtype selectivity. The diethylamino group was specifically identified as the optimal N-substituent balancing antimuscarinic potency with spasmolytic activity and acceptable CNS side-effect profile [1]. Comparative SAR studies using the dimethylamino or ethylmethylamino congeners as starting materials yield esters with systematically altered pharmacological profiles, enabling rational dissection of the contribution of N-alkyl chain length to receptor binding and tissue selectivity.

Process Development and Scale-Up Optimization of Tertiary Amino Alcohol Intermediates

The copper(II)-catalyzed Mannich reaction that produces 4-(diethylamino)-2-butyn-1-ol in ~86% yield using diethylamine (bp 55 °C) represents a case study in managing amine volatility during exothermic aminomethylation reactions [1]. Compared with processes employing dimethylamine (bp 7 °C), which require pressurized equipment or cryogenic handling, the diethylamine-based route is more amenable to standard batch reactor configurations, facilitating technology transfer from laboratory to kilolab and pilot-plant scale . The combination of moderate amine boiling point, high product boiling point (231–232 °C), and favorable LogP for extractive workup makes this compound a robust process chemistry intermediate suitable for multi-kilogram manufacturing campaigns.

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